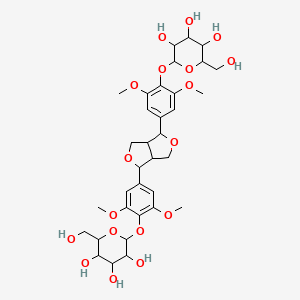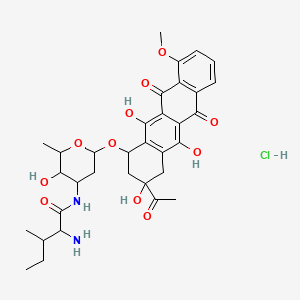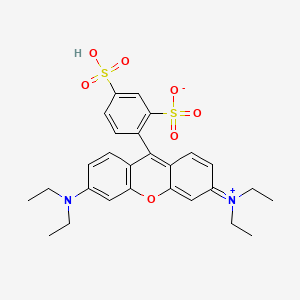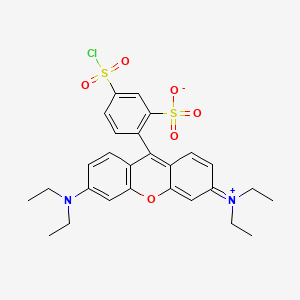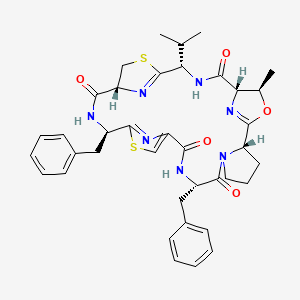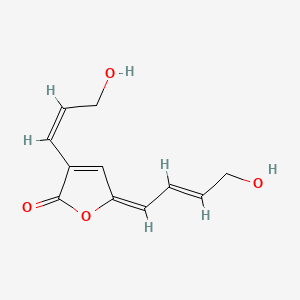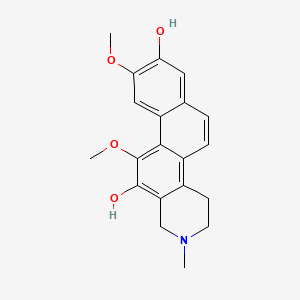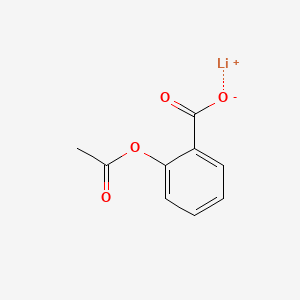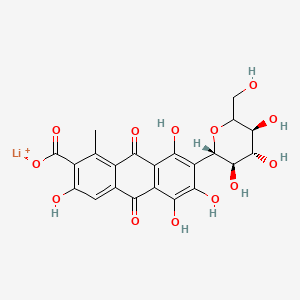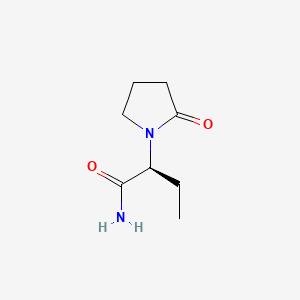
左乙拉西坦
描述
Levetiracetam is a medication used to treat epilepsy. It is used for partial-onset, myoclonic, or tonic–clonic seizures and is taken either by mouth as an immediate or extended-release formulation or by injection into a vein .
Synthesis Analysis
A new synthesis of levetiracetam has been described involving a dynamic kinetic resolution and a ruthenium-catalysed ex-cell anodic oxidation . The enzymatic resolution involved identifying Comamonas testosteroni nitrile hydratase variants with high (S)-selectivity and activity .Molecular Structure Analysis
Levetiracetam is the S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. Its molecular formula is C8H14N2O2, and its molecular weight is 170.21 .Chemical Reactions Analysis
The hydrophilic groups of Levetiracetam differentiate it from other earlier antiepileptic drugs . Analytical techniques for the analysis of Levetiracetam have been covered in various studies .Physical And Chemical Properties Analysis
Levetiracetam is a pyrrolidone-family antiepileptic drug of the second generation with a broad spectrum of activity .科学研究应用
抗癫痫药
左乙拉西坦 (LEV) 是一种第二代抗癫痫药 (AED),经美国 FDA 批准用于治疗成人和儿童不同类型的癫痫 . 研究表明它在控制癫痫发作方面有效,并且耐受性良好 . Cereghino 及其同事进行的第一批临床研究之一证明了 LEV 的抗癫痫作用;他们在为期 38 周的多中心双盲随机对照临床试验中发现,LEV 每日 1000 毫克或 3000 毫克的辅助治疗均可降低难治性部分性癫痫患者的癫痫发作频率 .
作用机制
LEV 对新的靶点,突触囊泡蛋白 2A (SV2A) 发挥作用,并抑制神经元 (N) 型高电压激活钙通道 . 此外,LEV 还具有其他涉及钙稳态、GABAergic 系统和 AMPA 受体等其他分子靶点 .
神经保护特性
LEV 已被证明具有神经保护特性。 这些特性可能整合到单一的作用机制中,这可以解释 LEV 的抗癫痫生成、抗炎、神经保护和抗氧化特性 .
癫痫持续状态的治疗
LEV 已在小型非对照研究和病例系列中作为癫痫持续状态的非处方治疗方法进行评估 .
神经性疼痛和头痛的治疗
LEV 已被用作非癫痫神经疾病(如神经性疼痛和头痛)的非处方治疗方法 .
运动障碍的治疗
某些精神疾病的治疗
群体药代动力学
由于其个体间变异性很大,因此已进行了几项群体药代动力学研究,以确定其药代动力学协变量,从而促进个体化治疗 . 在这篇综述中,体重、肾功能和联合用药被确定为最有可能影响左乙拉西坦药代动力学的协变量 .
作用机制
Target of Action
Levetiracetam’s primary target is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release in the brain.
Mode of Action
This interaction is believed to modulate synaptic neurotransmitter release and thus reduce neuronal hyperexcitability, a key factor in the development of seizures. It’s important to note that the mechanism of action of levetiracetam is different from other anti-epileptic drugs .
Biochemical Pathways
Levetiracetam’s interaction with SV2A affects several biochemical pathways. It influences calcium homeostasis , the GABAergic system , and AMPA receptors . These systems are integral to the regulation of neuronal excitability and synaptic transmission. By modulating these pathways, levetiracetam can exert its antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties .
Pharmacokinetics
Levetiracetam is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 100% . It has a wide therapeutic index and little-to-no potential for pharmacokinetic interactions . This makes it a desirable choice over other anti-epileptic drugs, which often have narrow therapeutic indexes and a propensity for drug interactions . Body weight and renal function significantly influence the apparent clearance and volume of distribution of levetiracetam .
Result of Action
The primary result of levetiracetam’s action is the reduction of seizure frequency in patients with various types of epilepsy . It has been shown to be effective in controlling seizures and is well-tolerated . In addition to its antiepileptic effects, levetiracetam also has anti-inflammatory, neuroprotective, and antioxidant properties .
Action Environment
The action of levetiracetam can be influenced by various environmental factors. For instance, coadministration with enzyme-inducing antiepileptic drugs such as carbamazepine and phenytoin can increase the drug clearance by 9–22%, whereas coadministration with valproate acid can decrease it by 18.8% . Furthermore, levetiracetam is permeable to membranes despite its low lipophilicity , suggesting that the cellular environment can influence its action.
未来方向
Levetiracetam is proving to be effective in seizure control and is well-tolerable, with a novel mechanism of action. This makes it a possible multitarget drug with clinical applications other than for epilepsy . There is also ongoing research into its use in the setting of CNS emergencies and for seizure prevention/treatment .
生化分析
Biochemical Properties
Levetiracetam has been shown to interact with the synaptic vesicle protein 2A (SV2A), which is a key player in the regulation of vesicle exocytosis . This interaction is believed to be central to its antiepileptic effects . Moreover, levetiracetam has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .
Cellular Effects
Levetiracetam has been shown to modulate EEG microstates in Temporal Lobe Epilepsy (TLE) patients . It also induces changes in the mRNA expression pattern, altering biological activity and pathways, especially several key genes of the nervous system . Side effects of levetiracetam include sleepiness, incoordination in dogs, decreased appetite, drooling, and sleepiness in cats .
Molecular Mechanism
Levetiracetam exerts its effects at the molecular level primarily through an interaction with the synaptic vesicle protein 2A (SV2A) . This interaction is believed to reduce neurotransmitter release . Moreover, levetiracetam has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .
Temporal Effects in Laboratory Settings
Levetiracetam has been shown to modulate EEG microstates in Temporal Lobe Epilepsy (TLE) patients . Over time, levetiracetam treatment induces a modulation of resting-state EEG microstates .
Dosage Effects in Animal Models
Levetiracetam displays potent protection in a broad range of animal models of chronic epilepsy . The effects of levetiracetam vary with different dosages in animal models .
Metabolic Pathways
Approximately 34% of a levetiracetam dose is metabolized and 66% is excreted in urine unmetabolised . The metabolism is not hepatic but occurs primarily in blood by hydrolysis .
Transport and Distribution
After oral ingestion, levetiracetam is rapidly absorbed with a bioavailability of ≥95% . Its volume of distribution is 0.5–0.7 L/kg, and plasma protein binding is 0% .
Subcellular Localization
Levetiracetam binds to the synaptic vesicle protein 2A (SV2A), which is located on synaptic vesicles within neurons . This suggests that the subcellular localization of levetiracetam is likely to be at the synapse, where it can interact with SV2A to exert its effects .
属性
IUPAC Name |
(2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHUVLMMVZITSG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)N)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146044 | |
| Record name | UCB-L 060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levetiracetam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.98e+02 g/L | |
| Record name | Levetiracetam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
103765-01-1, 102767-28-2 | |
| Record name | UCB-L 060 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103765-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-Etiracetam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103765011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UCB-L 060 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(2-oxopyrrolidin-1-yl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETIRACETAM, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HC18Y1LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levetiracetam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

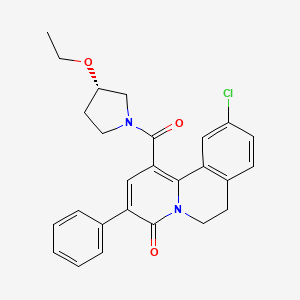

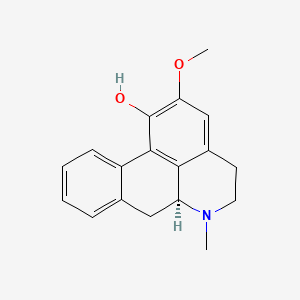
![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)
